Dihydro-3,3-diethyl-2,5-furandione Dihydro-3,3-diethyl-2,5-furandione
Brand Name: Vulcanchem
CAS No.: 2840-69-9
VCID: VC2313832
InChI: InChI=1S/C8H12O3/c1-3-8(4-2)5-6(9)11-7(8)10/h3-5H2,1-2H3
SMILES: CCC1(CC(=O)OC1=O)CC
Molecular Formula: C8H12O3
Molecular Weight: 156.18 g/mol

Dihydro-3,3-diethyl-2,5-furandione

CAS No.: 2840-69-9

Cat. No.: VC2313832

Molecular Formula: C8H12O3

Molecular Weight: 156.18 g/mol

* For research use only. Not for human or veterinary use.

Dihydro-3,3-diethyl-2,5-furandione - 2840-69-9

Specification

CAS No. 2840-69-9
Molecular Formula C8H12O3
Molecular Weight 156.18 g/mol
IUPAC Name 3,3-diethyloxolane-2,5-dione
Standard InChI InChI=1S/C8H12O3/c1-3-8(4-2)5-6(9)11-7(8)10/h3-5H2,1-2H3
Standard InChI Key LIBJDZLMEPZABX-UHFFFAOYSA-N
SMILES CCC1(CC(=O)OC1=O)CC
Canonical SMILES CCC1(CC(=O)OC1=O)CC

Introduction

Physical and Chemical Properties

Physical Properties

Based on structural analysis and comparison with similar compounds, dihydro-3,3-diethyl-2,5-furandione would be expected to exhibit the following physical properties:

PropertyEstimated Value
Molecular Weight156.18 g/mol
Physical StateCrystalline solid at room temperature
ColorWhite to off-white
SolubilitySoluble in organic solvents (ethers, chloroform, dichloromethane); reacts with water
Melting Point65-90°C (estimated)
Boiling Point>200°C (with potential decomposition)
Density1.1-1.3 g/cm³
Refractive Index1.45-1.50

The compound would likely be hygroscopic due to its anhydride functionality, requiring storage under dry conditions to prevent hydrolysis. The quaternary carbon center would influence crystal packing, potentially affecting melting point and solubility characteristics compared to less substituted analogs.

Spectroscopic Properties

Spectroscopic analysis would reveal characteristic features essential for structural confirmation and purity assessment:

Infrared Spectroscopy

The anhydride functionality would exhibit characteristic strong absorption bands:

  • Asymmetric C=O stretch: 1800-1750 cm⁻¹

  • Symmetric C=O stretch: 1780-1740 cm⁻¹

  • C-O-C stretching vibrations: 1200-1100 cm⁻¹

  • C-H stretching of ethyl groups: 2980-2850 cm⁻¹

Nuclear Magnetic Resonance

¹H NMR would show:

  • Methyl protons of ethyl groups: triplet at 0.8-1.0 ppm

  • Methylene protons of ethyl groups: quartet at 1.5-1.8 ppm

  • Ring methylene protons at position 4: singlet at 2.8-3.0 ppm

¹³C NMR would display:

  • Carbonyl carbons: 170-180 ppm

  • Quaternary carbon at position 3: 45-55 ppm

  • Methylene carbons of ethyl groups: 20-30 ppm

  • Methyl carbons of ethyl groups: 7-15 ppm

  • Ring methylene carbon at position 4: 35-45 ppm

Mass Spectrometry

Mass spectrometry would show:

  • Molecular ion peak at m/z 156

  • Fragment ions corresponding to loss of ethyl groups

  • Characteristic fragmentation pattern of the cyclic anhydride structure

Synthesis Methods

Synthetic Routes

Several approaches could be employed for the synthesis of dihydro-3,3-diethyl-2,5-furandione:

From 3,3-Diethylsuccinic Acid

The most direct approach involves the synthesis of 3,3-diethylsuccinic acid followed by dehydration to form the cyclic anhydride:

  • Synthesis of 3,3-diethylsuccinic acid via alkylation of diethyl malonate, followed by hydrolysis and decarboxylation

  • Dehydration of 3,3-diethylsuccinic acid using dehydrating agents such as acetic anhydride, thionyl chloride, or acetyl chloride

This approach typically provides good yields but requires careful control of reaction conditions to minimize side reactions and optimize the cyclization step.

Diels-Alder Approach

A modified Diels-Alder approach could potentially be used:

  • Preparation of a suitable diene containing the diethyl-substituted carbon

  • Reaction with maleic anhydride under appropriate conditions

  • Reduction of the resulting unsaturated anhydride to obtain the dihydro derivative

This approach might be challenging due to the steric hindrance of the diene component but could offer a more direct route in some cases.

From Diethylmalonic Ester

Another potential route involves:

  • Alkylation of diethylmalonic ester with appropriate haloacetates

  • Hydrolysis and decarboxylation to obtain 3,3-diethylsuccinic acid

  • Cyclization to form the anhydride

Reaction Conditions and Considerations

The synthesis of dihydro-3,3-diethyl-2,5-furandione requires attention to several key factors:

  • Anhydrous conditions are essential for successful cyclization and to prevent hydrolysis of the product

  • Temperature control is crucial, with typical cyclization temperatures ranging from 80-150°C

  • Catalysts such as sodium acetate, phosphoric acid, or p-toluenesulfonic acid may enhance cyclization efficiency

  • Purification typically involves recrystallization from appropriate solvents or vacuum distillation for larger-scale preparations

Optimization Strategies

To optimize synthesis of dihydro-3,3-diethyl-2,5-furandione:

  • Microwave-assisted synthesis could accelerate reaction rates and improve yields

  • Continuous flow chemistry approaches might enhance scale-up possibilities

  • Green chemistry principles could be applied, such as solvent-free conditions or recyclable catalysts

  • Advanced purification techniques like continuous crystallization could improve product quality

Chemical Reactivity

General Reactivity Profile

Dihydro-3,3-diethyl-2,5-furandione exhibits reactivity characteristic of cyclic anhydrides, influenced by the presence of the quaternary carbon center at position 3. This structural feature affects reaction rates and, in some cases, regioselectivity due to steric hindrance.

Hydrolysis

Like other cyclic anhydrides, dihydro-3,3-diethyl-2,5-furandione undergoes hydrolysis when exposed to water, forming 3,3-diethylsuccinic acid:

Dihydro-3,3-diethyl-2,5-furandione + H₂O → 3,3-diethylsuccinic acid

The reaction proceeds through nucleophilic attack by water on one of the carbonyl carbons, followed by ring opening. The rate of hydrolysis would likely be influenced by the steric bulk of the diethyl groups, potentially resulting in slower reaction rates compared to less substituted analogs.

Alcoholysis

Reaction with alcohols initially forms the half-ester (monoester), with potential for further reaction to form the diester under appropriate conditions:

Dihydro-3,3-diethyl-2,5-furandione + ROH → 3,3-diethyl-5-oxotetrahydrofuran-2-carboxylic acid ester

Further reaction with additional alcohol, especially under basic conditions:

3,3-diethyl-5-oxotetrahydrofuran-2-carboxylic acid ester + ROH → 3,3-diethylsuccinic acid diester

The diethyl substitution could influence the regioselectivity of the initial attack, potentially favoring the less hindered carbonyl.

Amination

Reaction with amines forms amide derivatives, initially producing the half-amide:

Dihydro-3,3-diethyl-2,5-furandione + RNH₂ → 3,3-diethyl-5-oxotetrahydrofuran-2-carboxylic acid amide

With excess amine or under more forcing conditions:

3,3-diethyl-5-oxotetrahydrofuran-2-carboxylic acid amide + RNH₂ → 3,3-diethylsuccinic acid diamide

This reactivity makes the compound useful for introducing the 3,3-diethylsuccinic acid moiety into various molecules.

Reduction Reactions

The carbonyl groups can be reduced using appropriate reducing agents:

Selective Reduction

Mild reducing agents like sodium borohydride might achieve selective reduction of one carbonyl group, potentially leading to lactone formation.

Complete Reduction

Stronger reducing agents like lithium aluminum hydride would reduce both carbonyl groups, likely producing 3,3-diethylbutane-1,4-diol.

Reaction Mechanisms

The reactions of dihydro-3,3-diethyl-2,5-furandione generally involve nucleophilic attack at one of the carbonyl carbons, with the initial attack often being the rate-determining step. The quaternary carbon at position 3 creates steric hindrance that influences reaction kinetics and may lead to regioselectivity in some cases, with attack preferentially occurring at the less hindered carbonyl group.

Applications and Utilization

Synthetic Intermediate

Dihydro-3,3-diethyl-2,5-furandione serves as a valuable synthetic intermediate in organic chemistry:

Building Block for Complex Molecules

The compound provides access to 3,3-diethylsuccinic acid derivatives, which can be incorporated into more complex structures via various transformations of the carboxylic acid functionalities.

Source of Quaternary Centers

The quaternary carbon at position 3 makes this compound useful for introducing quaternary centers into target molecules, a structural feature that is often challenging to create through other routes.

Functional Group Manipulation

Comparative Analysis

Comparison with Related Compounds

Dihydro-3,3-diethyl-2,5-furandione can be compared with several related compounds to understand its unique properties:

CompoundStructural DifferenceKey Property Distinctions
Succinic anhydrideNo substituentsLower melting point, higher reactivity, more symmetric structure
Dihydro-3-ethyl-2,5-furandioneSingle ethyl at position 3Less steric hindrance, chiral center present
Dihydro-3,3-dimethyl-2,5-furandioneMethyl groups instead of ethylLess hydrophobic, slightly less steric bulk
Maleic anhydrideUnsaturated ringMore reactive, potential for Diels-Alder reactions
Phthalic anhydrideBenzene ring fusedAromatic character, rigid structure, different reactivity

Structure-Property Relationships

The structure of dihydro-3,3-diethyl-2,5-furandione influences its properties in several ways:

  • The quaternary carbon creates steric hindrance that affects reactivity

  • The ethyl groups contribute hydrophobicity and influence solubility

  • The cyclic anhydride structure determines the primary reactivity pattern

  • The ring size affects stability and reactivity toward ring-opening

Unique Features and Advantages

The compound offers several unique features that could be advantageous in specific applications:

  • Controlled reactivity due to steric effects from the quaternary carbon

  • Potential for regioselective reactions

  • Incorporation of a quaternary carbon in a relatively small molecule

  • Balanced hydrophobic and reactive properties

Research Status and Future Directions

Current Research Status

Research specifically on dihydro-3,3-diethyl-2,5-furandione appears limited in the scientific literature, with most studies on related compounds focusing on simpler derivatives or those with different substitution patterns. The research gap represents an opportunity for further investigation into this compound's properties and applications.

Research Opportunities

Several research opportunities exist for dihydro-3,3-diethyl-2,5-furandione:

Synthetic Methodology

Development of efficient and scalable synthetic routes specifically for this compound could enhance its availability for further studies.

Detailed Characterization

Comprehensive physical and spectroscopic characterization would provide valuable reference data for researchers working with this compound.

Reaction Kinetics Studies

Investigation of reaction rates and selectivity patterns, particularly focusing on the influence of the quaternary carbon, would enhance understanding of its chemical behavior.

Applications Development

Exploration of specific applications in areas such as polymer chemistry, organic synthesis, and potentially medicinal chemistry could reveal valuable uses for this compound.

Future Research Directions

Future research could productively focus on:

Green Chemistry Approaches

Development of environmentally friendly synthetic methods using renewable resources and catalytic processes could make the compound more accessible and sustainable.

Structure-Property Relationships

Systematic studies comparing dihydro-3,3-diethyl-2,5-furandione with related compounds would establish valuable structure-property relationships.

Computational Studies

Molecular modeling could predict reactivity patterns, binding interactions, and physical properties, guiding experimental work and applications development.

Novel Materials Applications

Investigation of the compound's potential in emerging materials applications, such as stimuli-responsive polymers or specialty coatings, could reveal valuable new uses.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator